molecular formula C13H10N2 B8766361 3-phenyl-1H-pyrrolo[3,2-c]pyridine

3-phenyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8766361
M. Wt: 194.23 g/mol
InChI Key: OLPYCUUQHBSPJW-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a phenyl substituent at the 3-position. This rigid aromatic system is strategically employed in medicinal chemistry to constrain bioactive conformations, enhancing binding affinity and selectivity for biological targets . The compound has shown promise in anticancer drug design, with derivatives exhibiting antiproliferative activity in the micromolar to nanomolar range against various cancer cell lines . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies to install the phenyl group and stabilize the fused ring system .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-phenyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-9-15-13-6-7-14-8-12(11)13/h1-9,15H

InChI Key

OLPYCUUQHBSPJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Scaffolds

Pyrrolo[3,2-c]pyridine Derivatives

Substitution Patterns and Anticancer Activity
  • 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines: These derivatives, designed as conformationally restricted analogs of combretastatin A-4 (CA-4), demonstrate potent antiproliferative effects (IC50: nanomolar range) by targeting tubulin polymerization. The rigid pyrrolo[3,2-c]pyridine core enhances metabolic stability compared to flexible cis-olefin-containing analogs .
Enzyme Inhibition Potential
  • Limited evidence exists for direct MAO or ChE inhibition by pyrrolo[3,2-c]pyridines. In contrast, chromeno[3,2-c]pyridines (e.g., 1,2,3,4-THCP-10-one) show MAO-B selectivity (IC50: ~1–10 µM), highlighting the role of the chromene ring in modulating enzyme interaction .

Pyrrolo[2,3-b]pyridine Derivatives

Substituent Effects on Antiproliferative Activity
  • 5-Aryl-3-N-acylamino-pyrrolo[2,3-b]pyridines: Derivatives such as 8a (N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) exhibit distinct NMR profiles and moderate activity, with substituents at the 3-position (e.g., nicotinamide) influencing hydrogen bonding and cellular uptake .

Chromeno[3,2-c]pyridine Derivatives

MAO and ChE Inhibition
  • 2,3-Dihydro-1H-chromeno[3,2-c]pyridines (2,3-DHCP): These compounds show modest MAO-B inhibition (IC50: ~10 µM) but negligible ChE activity. The saturated dihydrochromene ring reduces planarity, possibly weakening π-π interactions with enzyme active sites .

Structure-Activity Relationship (SAR) Insights

Key Structural Determinants

Feature Impact on Activity Example Compounds Reference
Rigid Pyrrolopyridine Core Enhances metabolic stability and tubulin binding in anticancer agents 6-Aryl-pyrrolo[3,2-c]pyridines
Phenyl Substituents Improve lipophilicity and π-stacking with hydrophobic enzyme pockets 3-Phenyl-pyrrolo[3,2-c]pyridine
Halogenation Modulates electronic properties and binding affinity (e.g., iodine for kinase inhibition) 3-Iodo-7-methyl-pyrrolo[3,2-c]pyridine
Saturation of Fused Rings Reduces MAO-B inhibition potency (e.g., dihydrochromeno vs. tetrahydrochromeno) 2,3-DHCP vs. THCP-10-ones

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